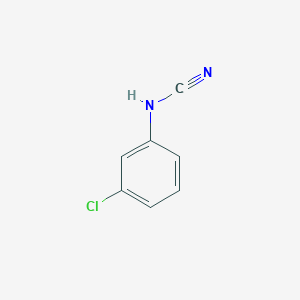

N-(3-Chlorophenyl)-cyanamide

概要

説明

3-Chlorophenylcyanamide: is an organic compound with the molecular formula C7H5ClN2 It is a derivative of phenylcyanamide, where a chlorine atom is substituted at the third position of the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: 3-Chlorophenylcyanamide can be synthesized through the desulfurization of 3-chlorophenylthiourea. The process involves the reaction of 3-chlorophenylthiourea with lead acetate in an aqueous solution of potassium hydroxide at elevated temperatures. The reaction mixture is then acidified to precipitate the product .

Industrial Production Methods: While specific industrial production methods for 3-chlorophenylcyanamide are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The desulfurization method mentioned above can be adapted for industrial-scale production with appropriate modifications to the reaction parameters.

化学反応の分析

Types of Reactions: 3-Chlorophenylcyanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used.

Cycloaddition Reactions: Reagents like sodium azide and catalysts such as ZrOCl2 can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

Substitution Reactions: Products include substituted phenylcyanamides.

Cycloaddition Reactions: Products include tetrazoles and other heterocycles.

Reduction Reactions: Products include primary amines.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

N-(3-Chlorophenyl)-cyanamide serves as a versatile building block for the synthesis of more complex organic molecules. Its structural features allow for the formation of various derivatives through reactions such as:

- Multicomponent Reactions (MCRs): These reactions enable the rapid assembly of compound libraries, facilitating the discovery of novel therapeutic agents. For instance, isocyanide-based MCRs have been employed to synthesize analogs with potential antimicrobial properties .

- Cycloaddition Chemistry: Cyanamides, including this compound, are used in cycloaddition reactions to create diverse heterocyclic compounds that are valuable in medicinal chemistry .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains:

- Antimicrobial Activity: A study highlighted the compound's efficacy against resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development .

- Anticancer Research: The compound has been investigated for its ability to inhibit cancer cell proliferation, with ongoing studies exploring its mechanisms of action and effectiveness against various cancer types.

Medicinal Chemistry

Therapeutic Agent Development

This compound is being explored as a therapeutic agent for several diseases due to its interaction with biological targets:

- Enzyme Inhibition: The compound may modulate enzyme activity, which is crucial for developing drugs targeting specific pathways involved in disease progression.

- Drug Design: Its unique chemical structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug development processes aimed at treating complex diseases like cancer and infections .

Industrial Applications

Material Science and Chemical Processes

In industry, this compound is utilized in the development of new materials and chemical processes:

- Polymer Chemistry: The compound can be used in synthesizing polymers with specific properties, contributing to advancements in material science.

- Chemical Manufacturing: Its role as an intermediate in various chemical reactions makes it valuable for producing specialty chemicals and fine chemicals used across different industries .

Table 1: Comparative Analysis of Cyanamide Derivatives

Case Study: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of this compound derivatives and evaluated their antimicrobial activities against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new therapeutic agents against resistant bacterial strains .

作用機序

The mechanism of action of 3-chlorophenylcyanamide and its derivatives involves interactions with specific molecular targets. For instance, compounds with anticonvulsant properties interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, contributing to their ability to prevent seizures. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

類似化合物との比較

Phenylcyanamide: The parent compound without the chlorine substitution.

2-Chlorophenylcyanamide: A similar compound with the chlorine atom at the second position.

4-Chlorophenylcyanamide: A similar compound with the chlorine atom at the fourth position.

Comparison:

生物活性

N-(3-Chlorophenyl)-cyanamide, with the molecular formula C7H5ClN2, is an organic compound recognized for its diverse biological activities. This compound is a derivative of phenylcyanamide, where a chlorine atom is substituted at the third position of the phenyl ring. Its potential applications span across various fields, including medicinal chemistry, where it is explored for antimicrobial and anticonvulsant properties.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity . Research indicates that compounds in this class can inhibit the growth of various bacterial strains by disrupting cellular processes. For instance, related compounds like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) have shown effectiveness in reversing resistance mechanisms in certain bacteria, suggesting that this compound may similarly enhance antibiotic efficacy against resistant strains .

Case Study: Efficacy Against Biofilms

A study demonstrated that CCCP, a compound related to this compound, significantly inhibited biofilm formation in Brucella intermedia. The combination of CCCP and carbon monoxide exhibited a synergistic effect, reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth . This suggests that this compound could play a role in developing new treatments for biofilm-associated infections.

Anticonvulsant Properties

The anticonvulsant potential of this compound derivatives has been explored, with findings indicating that these compounds may modulate neurotransmitter systems involved in seizure activity. The mechanism appears to involve the inhibition of certain ion channels or receptors that are crucial for neuronal excitability.

Antifungal Activity

Recent studies have also highlighted the antifungal properties of related cyanamide compounds. For example, derivatives have shown strong antifungal activity against Candida species by inhibiting hyphal formation and disrupting membrane integrity. This mechanism may be applicable to this compound as well .

Anticancer Activity

Emerging research has suggested that this compound and its derivatives exhibit anticancer activity . Compounds similar to this cyanamide have demonstrated significant tumor inhibition in various cancer cell lines, including lung adenocarcinoma and colorectal cancer models. The proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and apoptosis .

The exact mechanism of action for this compound remains complex and not fully elucidated. However, it is believed to interact with multiple biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with related compounds.

- Binding Interactions : Potential binding to biomolecules could alter their function, leading to therapeutic effects.

Table 1: Summary of Biological Activities

特性

IUPAC Name |

(3-chlorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMFSSNEAKEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the coordination behavior of 3-chlorophenylcyanamide with metal ions?

A1: Research indicates that 3-chlorophenylcyanamide acts as a monoanionic ligand, coordinating to metal ions through its terminal nitrogen atom. [, ] For instance, in complexes with zinc(II) and ruthenium(II), 3-chlorophenylcyanamide coordinates in an end-on fashion, forming stable complexes. [, ] This coordination mode is supported by infrared spectroscopy, which shows a characteristic band for the N=C=N stretching vibration around 2100-2180 cm-1. [, ]

Q2: How does the presence of the chlorine atom in 3-chlorophenylcyanamide influence its electronic properties within a metal complex?

A2: Density functional theory (DFT) calculations on ruthenium(III) complexes suggest that the chlorine atom in 3-chlorophenylcyanamide influences its electronic properties, impacting its ability to donate electron density to the metal center. [] While 3-chlorophenylcyanamide demonstrates some non-innocent character, implying partial oxidation upon metal oxidation, the extent is less pronounced compared to the pentachlorophenylcyanamide analogue. [] This suggests that the electron-withdrawing chlorine atom, to some degree, modulates the ligand's electron-donating capability.

Q3: Are there any studies investigating the electrochemical behavior of 3-chlorophenylcyanamide in metal complexes?

A3: Yes, cyclic voltammetry studies on zinc(II) complexes with 3-chlorophenylcyanamide reveal irreversible oxidation peaks at positive potentials, attributed to the sequential oxidation of the two 3-chlorophenylcyanamide ligands. [] This indicates that the electrochemical properties of the complex are significantly influenced by the redox behavior of the coordinated 3-chlorophenylcyanamide ligands.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。